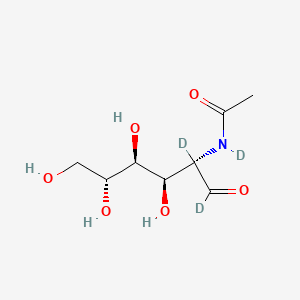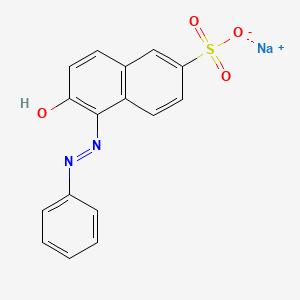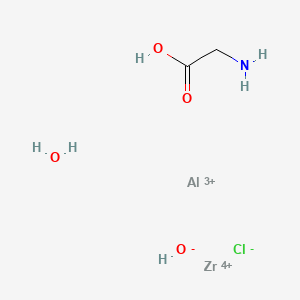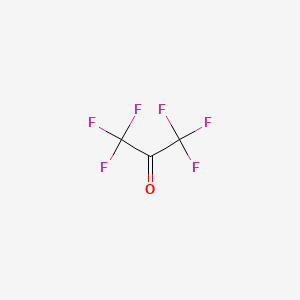
2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2-(
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- is a complex organic compound that features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the pyran ring through cyclization reactions.
- Introduction of the silyl ether group via silylation reactions.
- Addition of methoxy and phenylmethoxy groups through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the pyran ring or other functional groups, potentially converting them into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyran ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NaOH, NH3).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-ol: A simpler analog without the additional functional groups.
Tetrahydropyran: A saturated analog of the pyran ring.
Methoxyphenyl derivatives: Compounds with similar methoxy and phenylmethoxy groups.
Uniqueness
The uniqueness of 2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the silyl ether group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
CAS No. |
136770-50-8 |
|---|---|
Molecular Formula |
C23H38O5Si |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(2R,3R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxy-5-phenylmethoxy-2-prop-2-enyloxan-2-ol |
InChI |
InChI=1S/C23H38O5Si/c1-8-14-23(24)21(25-5)15-19(26-16-18-12-10-9-11-13-18)20(28-23)17-27-29(6,7)22(2,3)4/h8-13,19-21,24H,1,14-17H2,2-7H3/t19-,20+,21+,23+/m0/s1 |
InChI Key |
IIWSBQVMAYMMNJ-ZZLPTCMGSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(C(O1)(CC=C)O)OC)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@H]([C@](O1)(CC=C)O)OC)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(C(O1)(CC=C)O)OC)OCC2=CC=CC=C2 |
Synonyms |
2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2-(2-propenyl)-, 2R-(2.alpha.,3.beta.,5.beta.,6.alpha.)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)
![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
